molecular formula C16H20N6O B14929221 9-(1,3-dimethyl-1H-pyrazol-5-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(1,3-dimethyl-1H-pyrazol-5-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B14929221
M. Wt: 312.37 g/mol
InChI Key: RDYCHFPKYGPVMN-UHFFFAOYSA-N
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Description

9-(1,3-dimethyl-1H-pyrazol-5-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The compound’s structure includes a pyrazole ring, a triazole ring, and a quinazoline ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

The synthesis of 9-(1,3-dimethyl-1H-pyrazol-5-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazole ring, followed by the construction of the triazole and quinazoline rings. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

9-(1,3-dimethyl-1H-pyrazol-5-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is being explored for its potential therapeutic applications. In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Compared to other similar compounds, 9-(1,3-dimethyl-1H-pyrazol-5-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one stands out due to its unique structure and properties. Similar compounds include other pyrazole, triazole, and quinazoline derivatives, which may have different biological activities and applications. The uniqueness of this compound lies in its combination of these three heterocyclic rings, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C16H20N6O

Molecular Weight

312.37 g/mol

IUPAC Name

9-(2,5-dimethylpyrazol-3-yl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C16H20N6O/c1-9-5-11(21(4)20-9)14-13-10(6-16(2,3)7-12(13)23)19-15-17-8-18-22(14)15/h5,8,14H,6-7H2,1-4H3,(H,17,18,19)

InChI Key

RDYCHFPKYGPVMN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C2C3=C(CC(CC3=O)(C)C)NC4=NC=NN24)C

Origin of Product

United States

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